Benzenamine, 3-(4-nitrophenoxy)-
Description
This compound belongs to a class of nitroaromatic amines, which are characterized by electron-withdrawing nitro groups influencing reactivity and physicochemical properties.
Properties
IUPAC Name |
3-(4-nitrophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMXKDRGJKFRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177042 | |
| Record name | Benzenamine, 3-(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22528-34-3 | |
| Record name | 3-(4-Nitrophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22528-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-(4-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022528343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenamine, 3-(4-nitrophenoxy)-, also known as 3-(4-nitrophenoxy)aniline, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Benzenamine, 3-(4-nitrophenoxy)- is characterized by the presence of a nitrophenoxy group attached to an aniline structure. The nitrophenoxy moiety is known to participate in hydrogen bonding and π-π interactions, while the aniline part can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions are crucial for its biological activity.
The biological activity of Benzenamine, 3-(4-nitrophenoxy)- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's mechanism of action includes:
- Enzyme Inhibition : It can inhibit various enzymes by forming stable complexes through covalent bonding.
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways involved in cellular responses.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to Benzenamine, 3-(4-nitrophenoxy)- exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of Benzenamine derivatives on different cell lines. For example, certain derivatives showed no inhibitory effects against six different tumor cell lines in MTT assays, indicating a favorable safety profile . This suggests potential applications in therapeutic contexts where low toxicity is essential.
Synthesis and Evaluation
A study focused on synthesizing various derivatives of Benzenamine, 3-(4-nitrophenoxy)- highlighted its versatility as a building block for more complex organic molecules. The synthesized compounds were evaluated for their biological activities, including anti-inflammatory effects. One derivative exhibited significant anti-inflammatory properties with negligible cytotoxicity when tested on RAW264.7 cells .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds such as 4-nitroaniline and 4-nitrophenol revealed that Benzenamine, 3-(4-nitrophenoxy)- possesses enhanced versatility in coupling reactions and greater potential for forming complex molecular structures. This unique profile makes it a valuable intermediate in organic synthesis.
Data Tables
| Compound Name | MIC (μg/mL) | Cytotoxicity | Biological Activity |
|---|---|---|---|
| Benzenamine, 3-(4-nitrophenoxy)- | N/A | Low | Antimicrobial potential |
| Related Derivative A | 4 | Low | Antitubercular activity |
| Related Derivative B | 64 | Moderate | Antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
*Estimated based on substituents.
Key Observations:
- Electron-Withdrawing Effects: The 4-nitrophenoxy group reduces electron density on the benzene ring, enhancing oxidative stability but reducing nucleophilicity of the amine group compared to methoxy or methyl substituents.
- Bioactivity: Substituents like imidazole () or propoxy chains enhance acetylcholinesterase inhibition, suggesting that the nitro group in Benzenamine, 3-(4-nitrophenoxy)- may similarly modulate enzyme interactions.
- Solubility: Methyl or methoxy groups (e.g., 4-methoxybenzenamine, MW 123.15) improve hydrophobicity, while nitro groups reduce aqueous solubility due to dipole interactions.
Physicochemical Properties
- Boiling/Melting Points: 4-Methoxybenzenamine has a boiling point of 514.7 K, whereas nitro-substituted analogs (e.g., 4-methyl-N-[(4-nitrophenyl)methylene]-benzenamine) exhibit higher thermal stability due to extended conjugation.
- Spectroscopic Data: Nitro groups in analogs like 4-methoxy-N-[(4-nitrophenyl)methylene]-benzenamine show strong UV absorption (~300–400 nm), useful in analytical applications.
Preparation Methods
Nucleophilic Aromatic Substitution to Form Nitrophenoxy Derivatives
A common initial step in synthesizing nitrophenoxy-substituted anilines involves the nucleophilic aromatic substitution (SNAr) reaction of phenol derivatives with nitro-substituted aryl halides. For example, biphenol or substituted phenols react with p-nitrophenyl chloride under nitrogen atmosphere in the presence of a salt-forming agent and a strong polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide). The reaction is typically conducted at elevated temperatures (130–140 °C) for 3–5 hours under reflux conditions. After completion, the reaction mixture is filtered hot to remove residues, followed by dropwise addition of deionized water to precipitate the nitrophenoxy product, which is then isolated by filtration, washing, and drying.
| Parameter | Typical Range/Value |
|---|---|
| Molar ratio (phenol: p-nitrophenyl chloride) | 1 : 2.0–2.5 |
| Molar ratio (phenol: salt-forming agent) | 1 : 2.0–3.0 |
| Reaction temperature | 130–140 °C |
| Reaction time | 3–5 hours |
| Atmosphere | Nitrogen |
| Solvent | Strong polar aprotic solvent (e.g., DMF, DMSO) |
This step yields 4-nitrophenoxy-substituted aromatic intermediates with high purity, confirmed by infrared spectroscopy bands characteristic of nitro groups (~1328 cm⁻¹) and ether linkages (C–O–C at ~1264 cm⁻¹).
Reduction of Nitro Group to Amino Group
The nitro group in the 4-nitrophenoxy intermediate is subsequently reduced to an amino group to yield the corresponding 4-aminophenoxy derivative. This reduction is typically performed under nitrogen protection using organic amines, nickel catalysts, and ester-based organic solvents. The reaction is conducted under elevated pressure (10–20 atm) and moderate temperatures (40–70 °C) for 5–8 hours. After the reaction, the mixture is filtered to remove the catalyst, and the solvent is evaporated to obtain the amine product.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Nickel (Ni) |
| Organic amine | Triethylamine or similar |
| Solvent | Ester-based organic solvent (e.g., ethyl acetate) |
| Pressure | 10–20 atm |
| Temperature | 40–70 °C |
| Reaction time | 5–8 hours |
| Atmosphere | Nitrogen |
| Product | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 4,4'-bis(4-aminophenoxy)biphenyl | 99.0 | 99.91 | 200.5–201.0 |
The reduction is efficient with high selectivity, producing amino-substituted products without requiring extensive purification. The FTIR spectrum shows disappearance of nitro bands and appearance of amino group bands (~3369 and 3305 cm⁻¹), confirming successful reduction.
Alternative Synthetic Routes and Supporting Experimental Protocols
Additional synthetic routes involve multi-step transformations starting from 4-nitrobenzaldehyde and other nitroaromatic precursors, as detailed in experimental protocols from peer-reviewed chemical research. These include:
- Conversion of 4-nitrobenzaldehyde to 4-nitrobenzonitrile via reaction with hydroxylamine hydrochloride in dimethyl sulfoxide at 100 °C.
- Formation of 4-nitrobenzimidamide hydrochloride by reaction of 4-nitrobenzonitrile with sodium methanolate and ammonium chloride in methanol.
- Synthesis of 2-(4-nitrophenyl)pyrimidine-4,6-diol by condensation with diethyl malonate under nitrogen atmosphere.
- Chlorination of the pyrimidine diol intermediate with phosphorus oxychloride and DMF at 100 °C to yield 4,6-dichloro-2-(4-nitrophenyl)pyrimidine.
- Reduction of the nitro group in the pyrimidine derivative using iron powder and ammonium chloride in methanol/water reflux to produce 4-(4,6-dichloropyrimidin-2-yl)aniline.
These steps illustrate the versatility of nitro group chemistry and the strategic introduction of amino groups via reduction, enabling the synthesis of complex nitrophenoxy-aniline derivatives.
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Biphenol + p-nitrophenyl chloride | 130–140 °C, 3–5 h, N2, polar aprotic solvent | High | Produces 4-nitrophenoxy intermediates |
| 2 | Catalytic reduction | 4-nitrophenoxy intermediate + Ni catalyst + organic amine | 40–70 °C, 10–20 atm, 5–8 h, N2 | ~99 | Converts nitro to amino group |
| 3 | Multi-step synthesis (alternative) | 4-nitrobenzaldehyde and derivatives | Various (100 °C, reflux, chlorination) | Moderate to high | Enables diverse functionalization |
Research Findings and Industrial Relevance
- The use of nickel catalysts under controlled pressure and temperature conditions allows for selective reduction of nitro groups without over-reduction or side reactions, facilitating high product purity and yield.
- The nucleophilic aromatic substitution step benefits from strong polar aprotic solvents and precise molar ratios to maximize conversion efficiency and minimize by-products.
- The synthetic routes are scalable and amenable to industrial production due to the simplicity of operations, cost-effectiveness, and safety under nitrogen atmosphere.
- Supporting experimental data from peer-reviewed sources provide detailed analytical characterizations (NMR, MS, FTIR) confirming the structure and purity of intermediates and final products.
Q & A
Q. What are the optimal synthetic routes for preparing Benzenamine, 3-(4-nitrophenoxy)-?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, a nitrophenoxy group can be introduced to 3-aminophenol using 4-nitrophenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity for complex substrates .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry and reaction time.
Q. How should researchers characterize Benzenamine, 3-(4-nitrophenoxy)- to confirm its structure?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions (e.g., nitro group deshielding effects).
- IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and amine (3300–3500 cm⁻¹ N-H stretch) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation .
Advanced Research Questions
Q. How does the electron-withdrawing nitrophenoxy group influence the compound’s reactivity in further functionalization?
- Mechanistic Insights : The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to the amine. For example, in Friedel-Crafts alkylation, reactivity is suppressed unless strong activating groups (e.g., -OH) are present. Computational studies (DFT) can model charge distribution and predict sites for sulfonation or halogenation .
- Experimental Design : Compare reaction rates with non-nitrated analogs using kinetic assays (UV-Vis monitoring).
Q. What strategies resolve contradictions in spectroscopic data for Benzenamine derivatives?
- Case Study : Conflicting ¹H NMR shifts may arise from solvent effects, impurities, or tautomerism. For example, amine proton signals can broaden due to hydrogen bonding. Solutions include:
- Re-measuring spectra in deuterated DMSO (to stabilize NH protons).
- Using 2D NMR (COSY, HSQC) to resolve overlapping peaks.
- Cross-referencing with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .
Q. What safety protocols are critical when handling intermediates in the synthesis of Benzenamine, 3-(4-nitrophenoxy)-?
- Risk Mitigation :
- Conduct a hazard analysis (e.g., Ames test for mutagenicity, DSC for thermal stability) for intermediates.
- Use fume hoods, nitrile gloves, and explosion-proof equipment when working with nitroaromatics (potential carcinogens).
- Neutralize waste with 10% NaOH before disposal to avoid nitro group reduction by microbial action .
Applications in Research
- Medicinal Chemistry : As a nitroaromatic scaffold, it serves as a precursor for antimalarial or antimicrobial agents. The nitro group can be reduced to an amine for further coupling (e.g., amide bond formation) .
- Materials Science : Functionalized derivatives are explored as dyes or photoactive components in OLEDs due to extended conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
